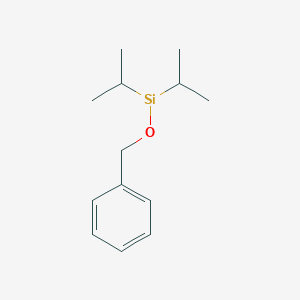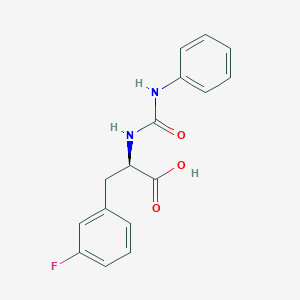![molecular formula C20H30O8 B14227307 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde CAS No. 827572-72-5](/img/structure/B14227307.png)
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde: is an organic compound with a complex structure that includes multiple ethoxyethoxy groups attached to a terephthalaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde typically involves the reaction of 2,5-dihydroxyterephthalaldehyde with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the terephthalaldehyde are replaced by the ethoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalic acid.
Reduction: 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its multiple ethoxyethoxy groups allow for the formation of flexible and stable polymers. In drug delivery, it can form complexes with drugs, enhancing their solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-butoxyethoxy)ethoxy]terephthalaldehyde
- 2,5-Bis[2-(2-propoxyethoxy)ethoxy]terephthalaldehyde
Uniqueness
2,5-Bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde is unique due to its specific ethoxyethoxy groups, which provide distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of flexible polymers or in drug delivery systems.
Properties
CAS No. |
827572-72-5 |
|---|---|
Molecular Formula |
C20H30O8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2,5-bis[2-(2-ethoxyethoxy)ethoxy]terephthalaldehyde |
InChI |
InChI=1S/C20H30O8/c1-3-23-5-7-25-9-11-27-19-13-18(16-22)20(14-17(19)15-21)28-12-10-26-8-6-24-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
BLGRAMDBMPOOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


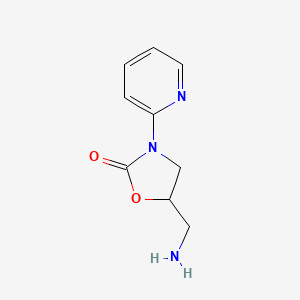
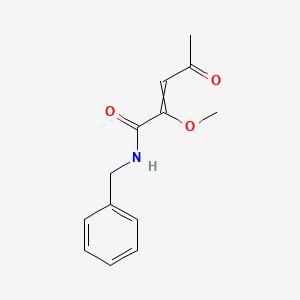
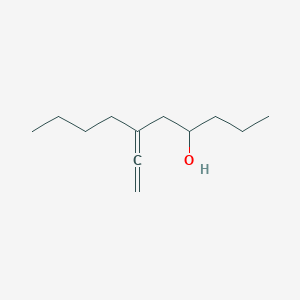
![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
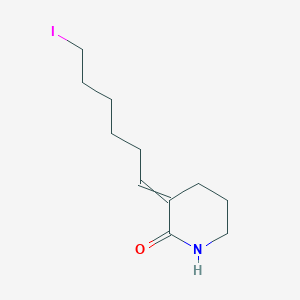
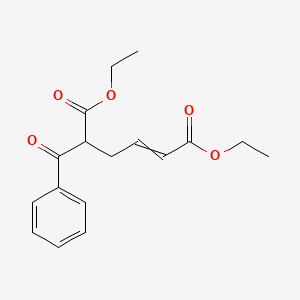
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
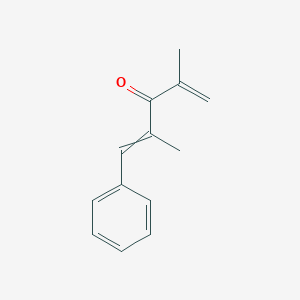
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
